4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile
Description
Properties
IUPAC Name |
4-(quinoxalin-2-ylsulfanylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c17-9-12-5-7-13(8-6-12)11-20-16-10-18-14-3-1-2-4-15(14)19-16/h1-8,10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGUCIRGUSHSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile typically involves the reaction of quinoxaline derivatives with benzonitrile derivatives under specific conditions. One common method involves the use of transition metal catalysts to facilitate the formation of the desired product. For example, a palladium-catalyzed cross-coupling reaction can be employed to synthesize this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that quinoxaline derivatives possess anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal cancer (HT-29) cells . The mechanism often involves the modulation of protein kinases, which are crucial in cancer cell proliferation.
- Antimicrobial Properties : Studies have demonstrated that compounds similar to 4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile exhibit antimicrobial effects against several bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
- Anti-inflammatory Effects : Quinoxaline derivatives have been explored for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The interaction with TNF-alpha pathways has been noted as a significant mechanism of action .
Biological Research Applications
In biological research, this compound is studied for its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease processes, such as phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation and cancer progression .
- Structure-Activity Relationship Studies : Ongoing research focuses on understanding the structure-activity relationships of quinoxaline derivatives to optimize their efficacy and reduce toxicity. This research is crucial for developing targeted therapies with fewer side effects .
Industrial Applications
In addition to its pharmaceutical potential, this compound has applications in materials science:
- Advanced Materials Development : The compound can be utilized as a precursor for synthesizing advanced materials with specific properties, such as conductive polymers or sensors due to its unique electronic structure .
- Chemical Synthesis : It serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desirable properties.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various quinoxaline derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy drugs, suggesting enhanced potency against cancer cell lines.
| Compound | Cell Line | IC50 (µg/ml) | Comparison Drug | Comparison IC50 (µg/ml) |
|---|---|---|---|---|
| Compound A | HT-29 | 20 | 5-FU | 65.9 |
| Compound B | SW620 | 18 | 5-FU | 42.7 |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of quinoxaline derivatives against common bacterial strains. The study found that certain derivatives exhibited significant inhibition zones compared to control antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound C | E. coli | 25 |
| Compound D | S. aureus | 30 |
Mechanism of Action
The mechanism of action of 4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound’s uniqueness lies in its quinoxaline-sulfanylmethyl substitution, distinguishing it from simpler benzonitrile derivatives. Below is a comparative analysis with key analogs:
Key Observations:
- Bioactivity Potential: The quinoxaline group in this compound may enhance interactions with biological targets (e.g., kinases or DNA), similar to quinazolinone derivatives used in anticancer therapies .
- Synthetic Complexity: Introducing the quinoxaline-sulfanylmethyl group requires multi-step synthesis, likely involving nucleophilic substitution or cyclization (as seen in quinazolinone preparations ), whereas fluorinated analogs are simpler to produce via halogenation or nitrile formation .
- However, this may also reduce membrane permeability, necessitating formulation optimization for pharmaceutical use.
Application and Market Context
- Pharmaceuticals: Quinoxaline derivatives are explored for kinase inhibition and antimicrobial activity. The target compound’s structure aligns with trends in kinase inhibitor design, contrasting with 4-Fluoro-2-methylbenzonitrile, which serves as a building block for active pharmaceutical ingredients (APIs) rather than a drug candidate .
- Agrochemicals : The sulfanylmethyl group may enable pesticidal or herbicidal activity, analogous to sulfur-containing agrochemicals. Fluorinated benzonitriles, however, are more commonly used in herbicide synthesis (e.g., aryloxypropionate derivatives) .
- Market Dynamics: The Asia-Pacific region dominates demand for benzonitrile intermediates due to pharmaceutical and agrochemical manufacturing growth . While this compound’s niche status limits current market data, its complexity suggests higher value in specialized applications compared to high-volume fluorinated analogs.
Biological Activity
4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile (CAS No. 701920-29-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinoxaline moiety linked to a benzonitrile group via a sulfanyl methyl bridge. Its structural uniqueness contributes to various biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Preliminary investigations suggest that the compound possesses antimicrobial activity, potentially through interactions with bacterial cell membranes or inhibition of key metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar to other quinoxaline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and microbial metabolism, leading to reduced cell viability .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Studies :
-
Antimicrobial Efficacy :
- Initial tests reveal that this compound exhibits broad-spectrum antimicrobial properties. The exact mechanism remains under investigation but is hypothesized to involve metabolic disruption in target organisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or metal-catalyzed coupling. For example:
- Step 1 : React quinoxaline-2-thiol with a benzonitrile derivative containing a bromomethyl group (e.g., 4-bromomethylbenzonitrile) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
- Step 2 : Optimize temperature (80–100°C) and solvent polarity (DMF > THF) to enhance nucleophilicity of the thiol group.
- Yield Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields 60–75%. Lower yields (<50%) may result from competing side reactions (e.g., oxidation of thiols) .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Workflow :
- HPLC-MS : Confirm molecular ion peak ([M+H]⁺) at m/z ~308 (C₁₆H₁₀N₃S).
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons (δ 7.5–8.5 ppm for quinoxaline and benzonitrile rings).
- CH₂S bridge (δ ~4.3 ppm, singlet).
- Single-Crystal X-ray Diffraction : If crystallizable, compare bond lengths (e.g., C–S: ~1.78 Å) and angles with analogous structures (e.g., 4-[(hydroxynaphthalenyl)methyl]benzonitrile, CCDC 2020121) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in NMR splitting patterns may arise from rotamers due to restricted rotation around the CH₂–S bond.
- Solution : Variable-temperature NMR (VT-NMR) at −40°C to 100°C can coalesce split signals into singlets, confirming dynamic equilibrium .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d) to evaluate electrophilicity of the benzonitrile group.
- Fukui indices identify reactive sites (e.g., para-position of benzonitrile for Suzuki-Miyaura coupling) .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Crystallization Issues : Low solubility in polar solvents and tendency to form oils.
- Strategies :
- Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
- Introduce co-crystallizing agents (e.g., 1,2-di(4-pyridyl)ethylene) to stabilize lattice packing .
Methodological Challenges and Solutions
Q. How to address poor reproducibility in biological activity assays involving this compound?
- Root Causes :
- Batch-to-batch variability in purity (e.g., residual DMF altering cell viability assays).
- Hydrolysis of –CN to –COOH under physiological pH.
- Mitigation :
- Pre-treat compound with activated charcoal to adsorb impurities.
- Use stability-indicating HPLC (e.g., pH 7.4 buffer) to monitor degradation .
Q. What advanced techniques characterize the electronic properties of the quinoxaline-sulfanyl moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
